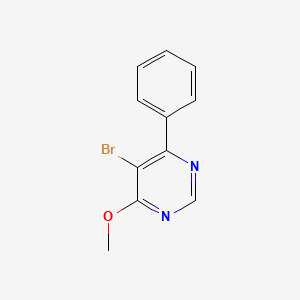
5-Bromo-4-methoxy-6-phenylpyrimidine
Overview
Description
Synthesis Analysis
The synthesis of this compound involves the combination of appropriate starting materials. For instance, it can be prepared through a two-step mechanism, including addition and elimination reactions. One such method involves the use of 5-bromo-2-methylpyridin-3-amine and N-[5-bromo-2-methylpyridine-3-yl]acetamide with several arylboronic acids, catalyzed by palladium .
Molecular Structure Analysis
The molecular structure of 5-Bromo-4-methoxy-6-phenylpyrimidine consists of a pyrimidine ring substituted with a bromine atom, a methoxy group, and a phenyl group. The precise arrangement of these substituents determines its chemical properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, condensations, and cross-coupling reactions. Its reactivity depends on the functional groups attached to the pyrimidine ring. For example, it can undergo Suzuki cross-coupling reactions to form novel derivatives .
Scientific Research Applications
Antiviral Activity
One significant application of substituted pyrimidines, such as 5-Bromo-4-methoxy-6-phenylpyrimidine, is in the field of antiviral research. For example, derivatives of 2,4-diamino-6-hydroxypyrimidines, which include compounds like this compound, have been studied for their antiviral activity. These compounds have shown marked inhibitory effects on retrovirus replication in cell culture, highlighting their potential in antiretroviral therapy. They were particularly effective against human immunodeficiency virus (HIV) and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).
Immunomodulatory Properties
Compounds like this compound have also been explored for their immunomodulatory properties. In particular, sterically hindered 2-amino-5-halo-6-phenylpyrimidin-4-ones, which share structural similarities with this compound, have been synthesized and studied for their potential in immunomodulation. These studies provide valuable insights into the molecular recognition properties of these compounds, which can be crucial for designing effective immunomodulatory agents (Hannah et al., 2000).
Synthesis and Structural Studies
This compound and its derivatives have been subjects of extensive synthesis and structural studies. These studies focus on the synthesis of novel compounds and the analysis of their structural properties, which is fundamental in understanding their potential applications in various fields like pharmaceuticals and material sciences. For example, research into the structural properties of C-5 and C-6 disubstituted pyrimidine derivatives, which are structurally related to this compound, has been conducted to gain insights into their molecular configurations and potential applications (Gazivoda et al., 2008).
Mechanism of Action
properties
IUPAC Name |
5-bromo-4-methoxy-6-phenylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c1-15-11-9(12)10(13-7-14-11)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCBXMEZNCACRTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1Br)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




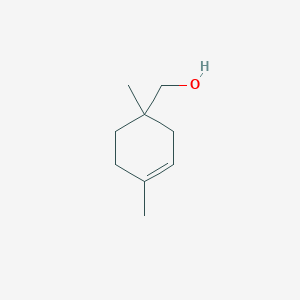



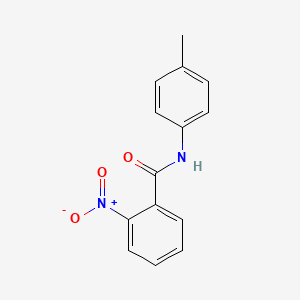

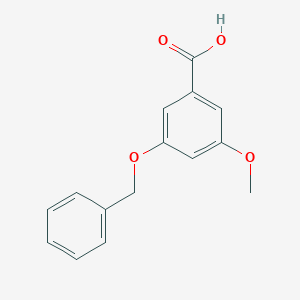

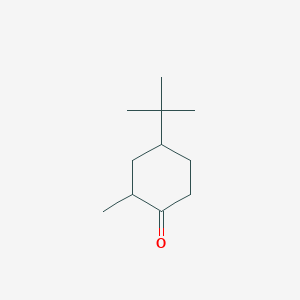
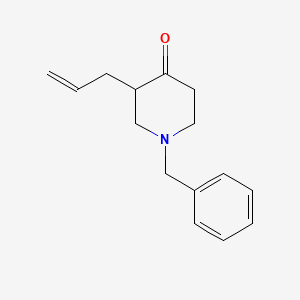
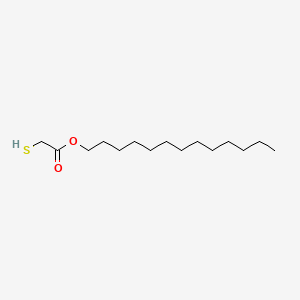
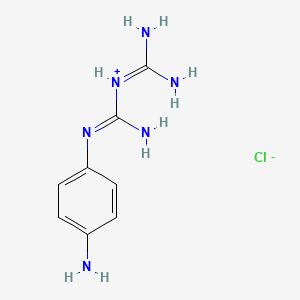
![[(2-Methoxyethyl)(methyl)sulfamoyl]amine](/img/structure/B3269326.png)